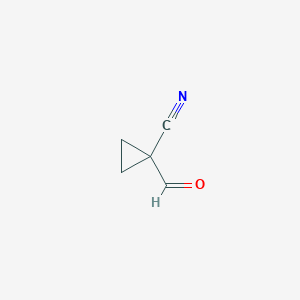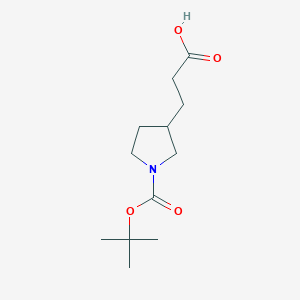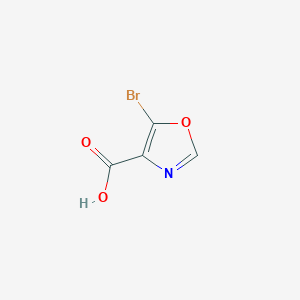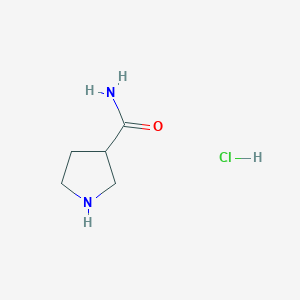
Chlorhydrate de pyrrolidine-3-carboxamide
Vue d'ensemble
Description
Pyrrolidine-3-carboxamide hydrochloride is a chemical compound with the CAS Number: 644972-57-6 . It has a molecular weight of 150.61 . The IUPAC name for this compound is 3-pyrrolidinecarboxamide hydrochloride .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The substituted sulfamide moiety was linked to the pyrrolidine scaffold of (S)-tert-butyl-2-(aminomethyl)pyrrolidine-1-carboxylate, exploiting two similar synthetic pathways, both starting from catechol sulfate .Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives have been employed in various chemical reactions. For instance, in 1971, chemists discovered a new asymmetric intramolecular aldol reaction catalyzed by the natural amino acid proline . This transformation is now known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction .Physical and Chemical Properties Analysis
Pyrrolidine-3-carboxamide hydrochloride is a solid at room temperature . It is stored under an inert atmosphere at room temperature .Applications De Recherche Scientifique
Découverte et développement de médicaments
Les dérivés de pyrrolidine sont largement utilisés en chimie médicinale pour le développement de nouveaux agents thérapeutiques. Le cycle pyrrolidine est une caractéristique commune à de nombreux composés biologiquement actifs en raison de sa capacité à explorer efficacement l'espace pharmacophore, à contribuer à la stéréochimie de la molécule et à fournir une couverture tridimensionnelle accrue .
Synthèse asymétrique
La stéréogénicité du cycle pyrrolidine en fait un échafaudage précieux en synthèse asymétrique. Il peut conduire à différents profils biologiques des candidats médicaments en raison des différents modes de liaison aux protéines énantiosélectives. Ceci est crucial dans la production de substances énantiomériquement pures, qui sont importantes dans l'industrie pharmaceutique .
Profil d'activité biologique
Les alcaloïdes de pyrrolidine ont montré une gamme d'activités biologiques, notamment des activités antioxydantes, anti-inflammatoires, antibactériennes, antifongiques, antiparasitaires, anthelminthiques, anticancéreuses, anti-hyperglycémiques, protectrices des organes et neuropharmacologiques. Ces propriétés font du chlorhydrate de pyrrolidine-3-carboxamide un candidat potentiel pour un profilage d'activité biologique plus approfondi en pharmacothérapie .
Organocatalyse
Les composés à base de pyrrolidine sont également utilisés comme organocatalyseurs en raison de leur capacité à faciliter diverses réactions chimiques. Cette application est importante dans le domaine de la chimie verte, où l'utilisation de catalyseurs non métalliques est privilégiée pour des raisons environnementales .
Études de relation structure-activité (SAR)
La contribution du cycle pyrrolidine à la stéréochimie des molécules en fait un sujet intéressant pour les études de SAR. Les chercheurs peuvent étudier comment différents substituants sur le cycle pyrrolidine affectent l'activité biologique du composé, ce qui est essentiel pour la conception de médicaments .
Identification des composés leaders
En raison des diverses activités biologiques des alcaloïdes de pyrrolidine, le this compound peut servir de composé leader dans la découverte de médicaments. Il peut être utilisé comme point de départ pour la synthèse de nouveaux composés ayant des effets thérapeutiques potentiels .
Mécanisme D'action
Target of Action
Pyrrolidine-3-carboxamide hydrochloride is a compound that has been studied for its potential biological activities . .
Mode of Action
For instance, chiral pyrrolidines usually act by covalently binding a substrate and coordinating the second one through hydrogen bonds
Biochemical Pathways
Pyrrolidine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules like pyrrolidine-3-carboxamide hydrochloride can be useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives have been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Safety and Hazards
Orientations Futures
Pyrrolidines and their derivatives are present in many natural products and pharmacologically important agents. Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Therefore, the exploration of pyrrolidine derivatives, including Pyrrolidine-3-carboxamide hydrochloride, is expected to continue, contributing to the discovery of potential therapeutic agents .
Analyse Biochimique
Biochemical Properties
Pyrrolidine-3-carboxamide hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and stability. For instance, it has been shown to interact with histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), which are involved in gene expression regulation and cellular metabolism . The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating the activity of the target biomolecules.
Cellular Effects
Pyrrolidine-3-carboxamide hydrochloride exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptotic cell death in breast cancer cells by targeting specific signaling pathways . Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cellular proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of Pyrrolidine-3-carboxamide hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes such as HDAC2, inhibiting their activity and leading to alterations in histone acetylation patterns . This, in turn, affects the transcriptional regulation of genes involved in various cellular processes. Additionally, it can interact with other proteins and receptors, modulating their function and downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrrolidine-3-carboxamide hydrochloride can change over time due to factors such as stability and degradation. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to Pyrrolidine-3-carboxamide hydrochloride can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Pyrrolidine-3-carboxamide hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including organ toxicity and metabolic disturbances. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
Pyrrolidine-3-carboxamide hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of enzymes involved in amino acid metabolism, lipid metabolism, and energy production . These interactions can lead to changes in the levels of key metabolites, affecting overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of Pyrrolidine-3-carboxamide hydrochloride within cells and tissues involve specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments . The compound’s localization and accumulation within cells can influence its activity and effectiveness, as well as its potential toxicity.
Subcellular Localization
Pyrrolidine-3-carboxamide hydrochloride exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with HDAC2 suggests a nuclear localization, where it can modulate gene expression by altering histone acetylation patterns.
Propriétés
IUPAC Name |
pyrrolidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-5(8)4-1-2-7-3-4;/h4,7H,1-3H2,(H2,6,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPFRHSIYOIWDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679088 | |
| Record name | Pyrrolidine-3-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
644972-57-6 | |
| Record name | Pyrrolidine-3-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidine-3-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



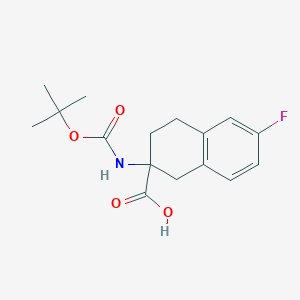
![{2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1441243.png)
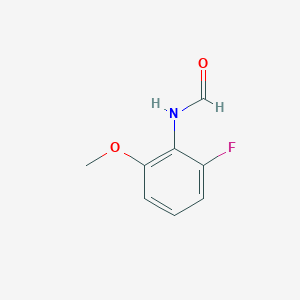
![2-Tert-butyloxycarbonylaminomethyl-5-(4-tert-butylphenyl)-[1,3,4]oxadiazole](/img/structure/B1441245.png)
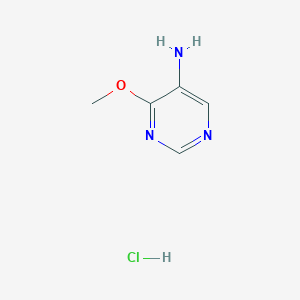
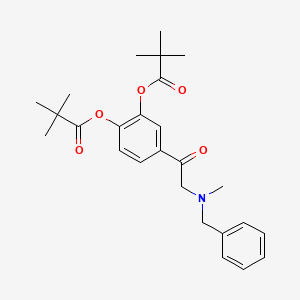
![Sodium 3-[5-{2-[4-tert-butyl-7-(diethylamino)-2H-1-benzopyran-2-ylidene]ethylidene}-3-(5-carboxypentyl)-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]propane-1-sulfonate](/img/structure/B1441252.png)

